![molecular formula C16H12ClFN4O2 B2938311 5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 2034375-79-4](/img/structure/B2938311.png)
5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antiviral Activity
A new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against the bird flu influenza (H5N1). These compounds were synthesized through a multi-step process involving benzoyl isothiocyanate and tested for their effectiveness in vitro, showing viral reduction in the range of 85–65% (Hebishy et al., 2020).
Antimicrobial and Antifungal Activity
Fluorinated derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been synthesized and evaluated for their antifungal and antibacterial activity. Several compounds were found to be highly active against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains. This study highlights the potential of these compounds in antimicrobial research (Carmellino et al., 1994).
Anticancer and Enzyme Inhibition
Benzamide derivatives have been synthesized for potential anti-HIV-1 and CDK2 inhibition activity. These compounds were tested in vitro, with several showing very good anti-HIV activity and significant CDK2 inhibition, indicating their utility in anticancer and antiviral research (Makki et al., 2014).
Histone Deacetylase Inhibition for Antitumor Activity
MS-27-275, a synthetic benzamide derivative, inhibited histone deacetylase, causing hyperacetylation of nuclear histones in tumor cell lines. This compound demonstrated in vitro sensitivity against various human tumor cell lines and strong in vivo antitumor activity, suggesting its potential as a novel chemotherapeutic agent (Saito et al., 1999).
properties
IUPAC Name |
5-chloro-2-fluoro-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-10-5-6-13(18)12(9-10)15(23)19-7-8-22-16(24)11-3-1-2-4-14(11)20-21-22/h1-6,9H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDJZKQUFPUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

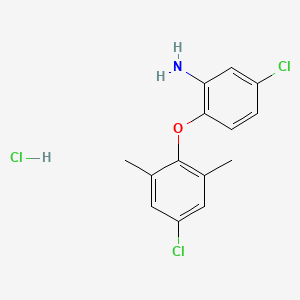
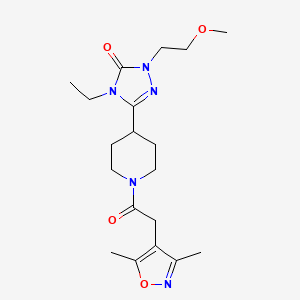
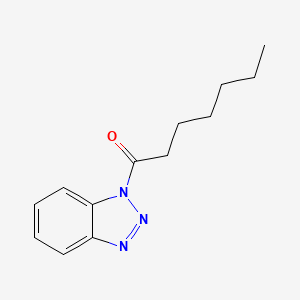
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2938231.png)
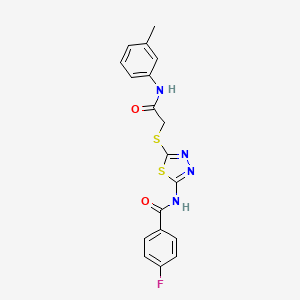
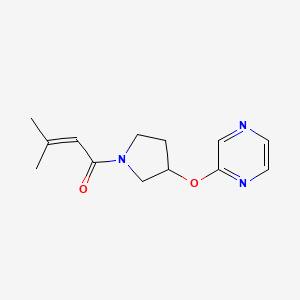
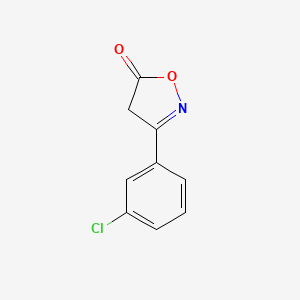
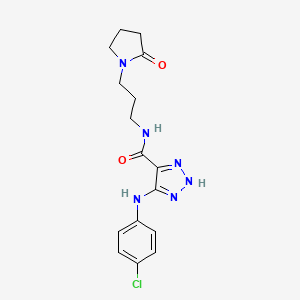
![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)
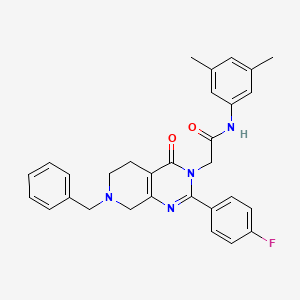
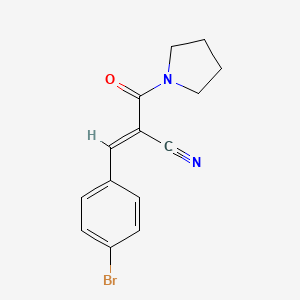
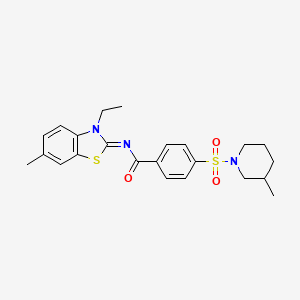
![7-(3-ethoxy-4-hydroxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2938249.png)
![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)